4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Description
The compound 4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide is a synthetic small molecule featuring a thieno[3,4-c]pyrazole core fused with a cyclohexane carboxamide group. Key structural elements include:
- 4-methylphenyl substituent: A para-methyl-substituted benzene ring attached to the pyrazole nitrogen, enhancing lipophilicity and steric bulk.
- 4-butylcyclohexane-1-carboxamide: A cyclohexane ring with a butyl chain and carboxamide group, likely influencing solubility and target binding.
Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution . However, specific crystallographic data for this compound remain unreported in publicly available literature.
Properties
IUPAC Name |
4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3OS/c1-3-4-5-17-8-10-18(11-9-17)23(27)24-22-20-14-28-15-21(20)25-26(22)19-12-6-16(2)7-13-19/h6-7,12-13,17-18H,3-5,8-11,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBQCCWZKTDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butyl and cyclohexane-1-carboxamide groups. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide (T3D3913)
- Core structure : Cyclohexane carboxamide.
- Key differences: Substituted phenyl group: 2,3-dichloro-4-hydroxyphenyl instead of thienopyrazole. Methyl group on cyclohexane vs. butyl in the target compound.
- Hypothetical properties :
6-Methyl-4-[(E)-(pyridin-3-ylmethylidene)amino]-2,3,4,5-tetrahydro-1,2,4-triazin-3-one (T3D1044)
- Core structure: Triazinone.
- Key differences: Triazinone ring replaces thienopyrazole, altering electron distribution.
- Hypothetical properties: The triazinone core may offer weaker aromatic interactions compared to the sulfur-rich thienopyrazole. Pyridine substitution could improve bioavailability through enhanced solubility .
Structural and Functional Analysis Table
Research Implications and Hypotheses
- Thienopyrazole vs. Triazinone: The sulfur atom in the thienopyrazole core may confer stronger van der Waals interactions in biological targets compared to triazinone, which lacks sulfur .
- Butyl Chain Impact : The butyl group in the target compound likely increases membrane permeability relative to the methyl group in T3D3913, though at the cost of metabolic stability.
Biological Activity
4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including potential anti-inflammatory, antitumor, and antibacterial properties. This article explores the biological activity of this specific compound through a review of relevant literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.48 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O1S |
| Molecular Weight | 358.48 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Amide group |
Antitumor Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor activity. For instance, compounds in this class have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor progression. The compound's potential as a BRAF(V600E) inhibitor has been highlighted in several studies, suggesting its role in treating melanoma and other cancers.
Case Study : A study evaluated the efficacy of similar thieno[3,4-c]pyrazole derivatives against BRAF(V600E) mutant cancer cells. Results indicated that these compounds inhibited cell proliferation with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative used .
Anti-inflammatory Properties
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Research Findings : In vitro assays demonstrated that related compounds significantly reduced nitric oxide (NO) production in LPS-stimulated macrophages, indicating a potential application in treating inflammatory diseases .
Antibacterial Activity
Some derivatives have shown promising antibacterial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Experimental Data : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,4-c]pyrazole derivatives is heavily influenced by their structural modifications. Key factors affecting potency include:
- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can significantly alter activity.
- Alkyl Chain Length : Variations in alkyl chain length (e.g., butyl vs. propyl) may enhance lipophilicity and improve cellular uptake.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased antitumor activity |
| Longer alkyl chains | Enhanced membrane permeability |
| Halogen substitutions | Variable effects on potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
